molecular formula C7H7F3N2O B1497525 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine

Cat. No.: B1497525
M. Wt: 192.14 g/mol
InChI Key: BSSPNISMQJMZBJ-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyridin-2-amine (CAS: 1037160-20-5) is a fluorinated pyridine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol . Its structure features a trifluoroethoxy (-OCH₂CF₃) group at the 3-position of the pyridine ring and an amino (-NH₂) group at the 2-position. Key properties include a polar surface area (PSA) of 48.14 Ų, which suggests moderate solubility in polar solvents . This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and binding affinity in target molecules .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12)

InChI Key

BSSPNISMQJMZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Fluorination

The trifluoroethoxy group distinguishes 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine from analogs with different substituents or fluorine configurations. Below is a comparative analysis:

Table 1: Key Parameters of this compound and Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position Fluorine Count Key Applications/Notes
This compound 1037160-20-5 C₇H₇F₃N₂O 192.14 3-OCH₂CF₃, 2-NH₂ 3 Pharmaceutical intermediates
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine 1019508-89-4 C₇H₇F₃N₂O 192.14 5-OCH₂CF₃, 2-NH₂ 3 Positional isomer; similar MW but distinct reactivity
5-(2,2-Difluoroethoxy)pyridin-2-amine 1936209-02-7 C₇H₈F₂N₂O 174.15 5-OCH₂CHF₂, 2-NH₂ 2 Lower fluorine content; reduced metabolic stability
3-(Trifluoromethoxy)pyridin-2-amine 73101-79-8 C₆H₅F₃N₂O 178.11 3-OCF₃, 2-NH₂ 3 Smaller substituent; higher volatility
3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine 1346818-05-0 C₁₃H₁₂F₂N₂O 250.25 3-OCH₂(aryl), 2-NH₂ 2 Bulky aryl substituent; agrochemical applications

Key Differences and Implications

Fluorine Content and Electronic Effects :

  • The trifluoroethoxy group (-OCH₂CF₃) provides stronger electron-withdrawing effects compared to difluoroethoxy (-OCH₂CHF₂) or trifluoromethoxy (-OCF₃) groups. This enhances electrophilic reactivity and resistance to oxidative metabolism .
  • Analogs with fewer fluorine atoms (e.g., 5-(2,2-Difluoroethoxy)pyridin-2-amine) exhibit lower molecular weights and reduced lipophilicity, which may limit membrane permeability .

Positional Isomerism :

  • The 3-substituted trifluoroethoxy compound (target molecule) vs. 5-substituted analogs (e.g., 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine) show distinct steric and electronic profiles. For example, 3-substitution may favor interactions with planar binding sites in enzymes, while 5-substitution could alter ring conformation .

Biological and Industrial Applications :

  • Pharmaceuticals : The target compound’s trifluoroethoxy group is prevalent in kinase inhibitors due to its ability to modulate hydrogen bonding and hydrophobic interactions .
  • Agrochemicals : Analogs like 3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine (CAS 1346818-05-0) are used in herbicides, leveraging fluorine’s stability and aryl groups for target specificity .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

The most common approach to synthesize this compound starts with a halogenated pyridine precursor, usually 2-chloropyridine derivatives, which undergo nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions.

  • Reaction Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Elevated temperatures around 80–120°C are typical to promote substitution.
  • Mechanism: The halogen at the 3-position is displaced by the trifluoroethoxy nucleophile, forming the ether linkage.

Representative Preparation Protocols

Step Reagents/Conditions Description Yield/Notes
1 3-amino-2-chloropyridine + n-butyl nitrite + 2,2,2-trifluoroethanol + organic acid Formation of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine via diazotization and etherification High yield, mild conditions
2 Chlorination with chlorine gas at 0°C Conversion to 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonyl chloride intermediate 71.2% yield over two steps
3 Reaction with excess anhydrous ammonia at <5°C Amination to form this compound derivative Efficient conversion, controlled temperature
4 Nucleophilic substitution: 2-chloropyridine + 2,2,2-trifluoroethanol + K2CO3 in DMF at 120°C for 24 h Direct SNAr to introduce trifluoroethoxy group 41% isolated yield

Industrial and Scale-Up Considerations

Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant feed rates, enhancing yield and reproducibility. Automated control systems allow precise hydrogenation and substitution reactions, as seen in the hydrogenation step of related trifluoroethoxy derivatives.

Analytical Validation of the Product

  • NMR Spectroscopy:
    • ^1H and ^13C NMR confirm the pyridine ring and amino substitution pattern.
    • ^19F NMR signals around -75 ppm confirm the trifluoroethoxy group presence.
  • Mass Spectrometry: High-resolution MS confirms molecular weight (M+H)^+ = 206.16 g/mol.
  • HPLC: Purity typically exceeds 95%, monitored by reverse-phase HPLC with UV detection at 254 nm.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
SNAr on 2-chloropyridine 3-amino-2-chloropyridine 2,2,2-trifluoroethanol, n-butyl nitrite, acid Room temp to 80°C, acidic medium Moderate to high Mild, fewer steps
Chlorination + Amination 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine Cl2 gas, NH3 0 to 5°C 71% (two steps) High selectivity
Direct SNAr 2-chloropyridine 2,2,2-trifluoroethanol, K2CO3, DMF 120°C, 24 h 41% Straightforward, scalable
Catalytic Hydrogenation Nitro or acid derivatives H2, catalyst, 0.39–0.59 MPa, 70°C 3–5 h High Efficient reduction

Research Findings and Comparative Analysis

  • The diazotization method with n-butyl nitrite offers mild conditions and fewer synthetic steps, improving overall efficiency and reducing side reactions.
  • Direct nucleophilic substitution on halopyridines requires elevated temperatures and longer reaction times but is straightforward and amenable to scale-up.
  • Catalytic hydrogenation is effective for reducing nitro or related intermediates to amines, with careful control of temperature and pressure critical for yield and selectivity.
  • The trifluoroethoxy group enhances compound stability and biological activity, justifying the synthetic effort despite moderate yields in some steps.

Q & A

Q. What are the standard synthetic routes for 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine?

The compound is synthesized via nucleophilic substitution between pyridin-2-amine and 2,2,2-trifluoroethyl bromide. Reaction conditions include reflux (75–80°C) for 6–12 hours in polar aprotic solvents like DMF or THF. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which analytical methods are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H and 13C NMR confirm the pyridine ring substitution pattern, while 19F NMR verifies the trifluoroethoxy group.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak at m/z 192.051 (C₇H₇F₃N₂O) .

Q. How is the compound purified to meet research-grade standards?

Recrystallization is preferred for bulk purification: dissolve the crude product in hot ethanol, filter, and cool to induce crystallization. For trace impurities, flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective. Purity is confirmed via melting point analysis (literature range: 123–124°C) and TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Key parameters include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in multi-step syntheses.
  • Solvent Optimization : THF improves reaction homogeneity compared to DMF.
  • Temperature Control : Lower reflux temperatures (70°C) reduce decomposition of heat-sensitive intermediates. Continuous flow reactors are recommended for scalable production, achieving yields >85% with reduced reaction times .

Q. What methodologies resolve discrepancies in reported biological activity data?

Contradictions often arise from:

  • Assay Variability : Standardize cell-based assays (e.g., kinase inhibition using ATP-Glo™) across labs.
  • Purity Verification : Re-test activity using HPLC-purified batches to exclude impurity-driven artifacts.
  • Dose-Response Analysis : Perform EC50/IC50 curves (log-concentration vs. response) to confirm potency thresholds. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How is stability under physiological conditions evaluated?

Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability : Heat at 40–60°C for 1 week; identify degradation products (e.g., hydrolyzed pyridine derivatives) via LC-MS.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) to assess photodegradation pathways .

Q. Which computational approaches predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on hydrogen bonding with the amino group and hydrophobic interactions with the trifluoroethoxy moiety.
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns trajectories) to evaluate binding stability.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity) on bioactivity using Hammett constants .

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